molecular formula C18H12Cl3NO3 B5146886 1,2,3-trichloro-4-(4-morpholinyl)anthra-9,10-quinone

1,2,3-trichloro-4-(4-morpholinyl)anthra-9,10-quinone

Cat. No. B5146886
M. Wt: 396.6 g/mol
InChI Key: LOHJXZUXFHSLNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3-trichloro-4-(4-morpholinyl)anthra-9,10-quinone, also known as TMAQ, is a synthetic compound that has gained attention in the scientific community due to its potential applications in cancer research. TMAQ belongs to the family of anthraquinone derivatives, which are known for their antitumor and antiviral properties.

Mechanism of Action

1,2,3-trichloro-4-(4-morpholinyl)anthra-9,10-quinone exerts its antitumor effects through multiple mechanisms. It has been shown to induce the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and DNA damage. This compound also inhibits the activity of topoisomerases, which are enzymes involved in DNA replication and transcription. This leads to the accumulation of DNA damage and further induction of apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In addition to its antitumor properties, this compound has been shown to have anti-inflammatory effects and can inhibit the growth of certain viruses. This compound has also been shown to induce the production of certain cytokines, which are involved in the immune response.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1,2,3-trichloro-4-(4-morpholinyl)anthra-9,10-quinone in lab experiments is its potency. This compound has been shown to be effective at low concentrations, making it a cost-effective option for researchers. However, this compound is also highly reactive and can be toxic to cells at high concentrations. This can be a limitation in some experiments, and researchers must carefully consider the appropriate concentration to use.

Future Directions

There are several potential future directions for 1,2,3-trichloro-4-(4-morpholinyl)anthra-9,10-quinone research. One area of interest is the development of this compound derivatives with improved potency and selectivity. Another potential direction is the use of this compound in combination with other anticancer agents to enhance their effectiveness. Additionally, more research is needed to understand the mechanisms underlying this compound's antitumor effects and to identify potential biomarkers for predicting response to this compound treatment.

Synthesis Methods

1,2,3-trichloro-4-(4-morpholinyl)anthra-9,10-quinone can be synthesized through a multi-step process that involves the reaction of 1,2,3-trichloroanthraquinone with morpholine in the presence of a catalyst. The resulting product is purified through a series of chromatography techniques to obtain this compound in its pure form.

Scientific Research Applications

1,2,3-trichloro-4-(4-morpholinyl)anthra-9,10-quinone has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound works by inducing oxidative stress and triggering apoptosis in cancer cells, leading to their death.

properties

IUPAC Name

1,2,3-trichloro-4-morpholin-4-ylanthracene-9,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl3NO3/c19-13-11-12(18(24)10-4-2-1-3-9(10)17(11)23)16(15(21)14(13)20)22-5-7-25-8-6-22/h1-4H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOHJXZUXFHSLNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.